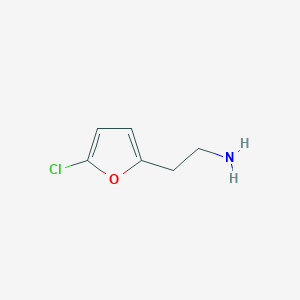

2-(5-Chlorofuran-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18239453

Molecular Formula: C6H8ClNO

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8ClNO |

|---|---|

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | 2-(5-chlorofuran-2-yl)ethanamine |

| Standard InChI | InChI=1S/C6H8ClNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2 |

| Standard InChI Key | ZVAKQFCAOLXYFX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)Cl)CCN |

Introduction

Chemical Structure and Physicochemical Properties

2-(5-Chlorofuran-2-yl)ethan-1-amine (C₆H₈ClNO) features a furan ring system substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position. The molecular weight of this compound is 145.59 g/mol, with a calculated LogP value of 1.2, indicating moderate lipophilicity . The furan ring contributes to the compound’s aromaticity, while the chlorine atom enhances electronic effects, influencing reactivity and intermolecular interactions.

Key spectroscopic properties include:

-

IR: A strong absorption band near 3350 cm⁻¹ (N–H stretch) and 1610 cm⁻¹ (C=C furan ring vibration).

-

NMR: The ¹H NMR spectrum typically shows a singlet for the aromatic proton at the 3-position of the furan ring (δ 6.3 ppm), a triplet for the methylene group adjacent to the amine (δ 2.7 ppm), and a broad signal for the primary amine (δ 1.5 ppm) .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClNO |

| Molecular Weight | 145.59 g/mol |

| Boiling Point | ~210–215 °C (estimated) |

| LogP | 1.2 |

Synthesis and Manufacturing

The synthesis of 2-(5-Chlorofuran-2-yl)ethan-1-amine can be achieved through reductive amination or nucleophilic substitution strategies. A representative route involves:

-

Preparation of 5-Chlorofuran-2-yl Ethyl Ketone:

Chlorination of furan-2-yl ethyl ketone using sulfuryl chloride (SO₂Cl₂) in dichloromethane yields the 5-chloro derivative . -

Reductive Amination:

The ketone intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the primary amine .

Alternative methods include the Curtius rearrangement of acyl azides or hydrolysis of nitriles, though these routes are less efficient for primary amines .

Applications in Pharmaceutical Research

Furan derivatives are widely explored for their bioactivity. While direct data on 2-(5-Chlorofuran-2-yl)ethan-1-amine is sparse, structurally related compounds exhibit:

-

Antimicrobial Activity: Analogous chloro-substituted furans inhibit bacterial MreB cytoskeleton proteins, disrupting cell division in Gram-negative pathogens .

-

Anti-inflammatory Effects: Fluorinated furanones, such as those described in COX-1 inhibitor studies, demonstrate submicromolar IC₅₀ values, suggesting potential for the chlorine-substituted variant .

A comparison of furan-based amines reveals distinct structure-activity relationships (SAR):

| Compound | Biological Target | IC₅₀ (μM) |

|---|---|---|

| 1-(5-Bromoindol-2-yl)ethanamine | MreB ATPase | 0.36 |

| 3-Fluoro-4-methoxyfuranone | COX-1 | 0.48 |

| 2-(5-Cl-Furan-2-yl)ethanamine | (Theoretical) | – |

Biological Activity and Mechanism

Primary amines attached to aromatic systems often interact with enzyme active sites via hydrogen bonding and π-π stacking. For example:

-

MreB Inhibition: Ethylamine derivatives disrupt ATPase activity by binding to the ATP pocket, as seen in compound 27 (IC₅₀ = 0.36 μM) .

-

COX-1 Selectivity: Methoxy- and fluoro-substituted furanones inhibit prostaglandin synthesis by occupying the cyclooxygenase channel .

The chlorine atom in 2-(5-Chlorofuran-2-yl)ethan-1-amine may enhance membrane permeability due to its electronegativity, potentially improving bioavailability compared to non-halogenated analogs.

Future Perspectives

Further research should prioritize:

-

Synthetic Optimization: Developing one-pot methodologies to improve yield (>80%) and purity.

-

Biological Screening: Evaluating antimicrobial and anti-inflammatory activity in cell-based assays.

-

Toxicokinetic Studies: Assessing metabolic pathways and organ-specific toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume